molecular formula C23H19N5O B11523908 N-(1H-benzimidazol-2-ylmethyl)-4-(4-methoxyphenyl)phthalazin-1-amine

N-(1H-benzimidazol-2-ylmethyl)-4-(4-methoxyphenyl)phthalazin-1-amine

Cat. No.: B11523908
M. Wt: 381.4 g/mol
InChI Key: UHUIHKYJIBGOPZ-UHFFFAOYSA-N
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Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzimidazole moiety linked to a phthalazine ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a suitable aldehyde to form the intermediate, which is then reacted with 4-(4-methoxyphenyl)phthalazin-1-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE can be compared with other similar compounds such as:

  • N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide
  • N-(1H-1,3-Benzodiazol-2-yl)benzamide

These compounds share the benzimidazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities.

Properties

Molecular Formula

C23H19N5O

Molecular Weight

381.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-(4-methoxyphenyl)phthalazin-1-amine

InChI

InChI=1S/C23H19N5O/c1-29-16-12-10-15(11-13-16)22-17-6-2-3-7-18(17)23(28-27-22)24-14-21-25-19-8-4-5-9-20(19)26-21/h2-13H,14H2,1H3,(H,24,28)(H,25,26)

InChI Key

UHUIHKYJIBGOPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=NC5=CC=CC=C5N4

Origin of Product

United States

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